molecular formula C10H11BrO2 B087286 Ethyl 2-(3-bromophenyl)acetate CAS No. 14062-30-7

Ethyl 2-(3-bromophenyl)acetate

Cat. No. B087286
CAS RN: 14062-30-7
M. Wt: 243.1 g/mol
InChI Key: CAERSDJFKGMKLY-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromophenyl)acetate is a chemical compound with the molecular formula C10H11BrO2 . It is also known by other names such as Ethyl 3-Bromophenylacetate, Benzeneacetic acid, 3-bromo-, ethyl ester, and Ethyl2- (3-Bromophenyl)acetate . The compound has a molecular weight of 243.10 g/mol .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-bromophenyl)acetate consists of an ethyl group (C2H5) attached to an acetic acid derivative (CH2COO) which is further connected to a bromophenyl group (C6H4Br) . The InChI representation of the molecule is InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(3-bromophenyl)acetate has a molecular weight of 243.10 g/mol . It has a computed XLogP3 value of 3.1, indicating its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . It has four rotatable bonds . The exact mass and monoisotopic mass of the compound are 241.99424 g/mol . The topological polar surface area of the compound is 26.3 Ų . The compound has a heavy atom count of 13 .

properties

IUPAC Name

ethyl 2-(3-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAERSDJFKGMKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466949
Record name Ethyl 2-(3-bromophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-bromophenyl)acetate

CAS RN

14062-30-7
Record name Ethyl 3-(bromophenyl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14062-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-bromophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Employing the same general procedure as for the preparation of ethyl (4-bromophenyl)acetate (Compound A), 100 g (463 mmol) of 3-bromophenylacetic acid was converted into the title compound (yellow oil) using 2 g of conc. H2SO4 and 500 ml of ethanol.
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Synthesis routes and methods II

Procedure details

Employing the same general procedure as for the preparation of ethyl(4-bromophenyl)acetate (Compound A), 100 g (463 mmol) of 3-bromophenylacetic acid was converted into the title compound (yellow oil) using 2 g of conc. H2SO4 and 500 ml of ethanol. PMR (CDCl3): δ 1.26 (3H, t, J=7.0 Hz), 3.56 (2H, s), 4.16 (2H, q, J=7.0 Hz), 7.16-7.26 (2H, m), 7.38-7.46 (2H, m).
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Synthesis routes and methods III

Procedure details

5 g of 3-bromophenylacetic acid are dissolved in 80 ml of ethanol, 3 ml of concentrated H2SO4 are added and then the mixture is heated at reflux for two hours. The ethanol is evaporated, neutralization is carried out with a saturated K2CO3 solution and then extraction is carried out with AcOEt. The organic phase is dried over MgSO4. 5.2 g of the expected compound are obtained in the liquid form.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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